(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13432015
InChI: InChI=1S/C11H18N4S.ClH/c1-16-11-13-6-5-10(14-11)15-7-3-2-4-9(15)8-12;/h5-6,9H,2-4,7-8,12H2,1H3;1H
SMILES: CSC1=NC=CC(=N1)N2CCCCC2CN.Cl
Molecular Formula: C11H19ClN4S
Molecular Weight: 274.81 g/mol

(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13432015

Molecular Formula: C11H19ClN4S

Molecular Weight: 274.81 g/mol

* For research use only. Not for human or veterinary use.

(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride -

Specification

Molecular Formula C11H19ClN4S
Molecular Weight 274.81 g/mol
IUPAC Name [1-(2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C11H18N4S.ClH/c1-16-11-13-6-5-10(14-11)15-7-3-2-4-9(15)8-12;/h5-6,9H,2-4,7-8,12H2,1H3;1H
Standard InChI Key RKPISBHHXRZPIH-UHFFFAOYSA-N
SMILES CSC1=NC=CC(=N1)N2CCCCC2CN.Cl
Canonical SMILES CSC1=NC=CC(=N1)N2CCCCC2CN.Cl

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride, reflects its intricate structure:

  • Core scaffold: A piperidine ring (six-membered amine) fused to a pyrimidine ring (six-membered heterocycle with two nitrogen atoms).

  • Substituents:

    • A methylthio group (-SMe) at the 2-position of the pyrimidine ring.

    • A methanamine (-CH2NH2) group attached to the piperidine ring.

    • Hydrochloride salt form to enhance solubility and stability.

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC11H19ClN4S
Molecular Weight274.81 g/mol
CAS Number1420869-90-4
Salt FormHydrochloride

The pyrimidine ring contributes to planar aromaticity, while the piperidine moiety introduces conformational flexibility, enabling potential interactions with biological targets .

Synthesis and Physicochemical Properties

Synthetic Routes

While detailed synthetic protocols are proprietary, analogous compounds suggest a multi-step approach:

  • Pyrimidine Ring Formation: Condensation of thiourea with β-keto esters or amidines to introduce the methylthio group .

  • Piperidine Functionalization: Nucleophilic substitution or reductive amination to attach the methanamine group .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Critical intermediates may include 2-(methylthio)pyrimidin-4-amine and piperidin-2-ylmethanamine precursors .

Industrial and Research Applications

Chemical Intermediates

The compound serves as a building block in synthesizing more complex molecules. For example, similar structures are used in developing kinase inhibitors and G protein-coupled receptor (GPCR) modulators .

Drug Discovery

Its structural features align with "privileged scaffolds" in medicinal chemistry, enabling rapid diversification for high-throughput screening . Patent CA2629336A1 highlights pyrimidine-piperidine hybrids as IKK-β inhibitors for inflammatory diseases .

Challenges and Future Directions

Metabolic Stability

The methylthio group may undergo oxidation to sulfoxide or sulfone metabolites, potentially altering activity . Strategies to mitigate this include substituting with bioisosteres (e.g., methyl sulfone) or prodrug approaches .

Target Identification

Proteomic studies are needed to elucidate precise mechanisms. Computational docking could predict interactions with CDKs, PDEs, or microbial enzymes .

In Vivo Efficacy

Pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity studies are critical next steps. Rodent models of cancer or infection would validate therapeutic potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator